Dynorphin A (1-11) amide

Übersicht

Beschreibung

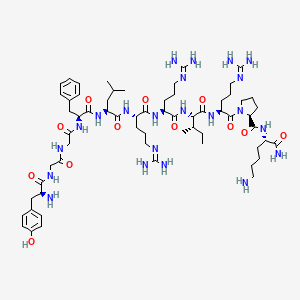

Dynorphin A (1-11) amide is a peptide fragment derived from the larger dynorphin A peptide. Dynorphins are endogenous opioid peptides that primarily interact with the kappa-opioid receptor, playing a significant role in modulating pain, stress, and emotional responses . The amino acid sequence of this compound is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dynorphin A (1-11) amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Dynorphin A (1-11) amide can undergo various chemical reactions, including:

Oxidation: This can occur at the methionine residues if present, leading to sulfoxide or sulfone formation.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling agents like HBTU.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide or sulfone .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Peptide for Synthesis Studies

Dynorphin A (1-11) amide serves as a model peptide in studies focused on peptide synthesis and modification techniques. It is often utilized in solid-phase peptide synthesis (SPPS), where it aids researchers in understanding the intricacies of peptide coupling and deprotection methods.

Chemical Reactivity Studies

The compound can undergo various chemical reactions, such as oxidation and reduction, which are essential for developing new analogs with altered properties. For instance, modifications at specific amino acid residues can lead to the creation of derivatives that exhibit different receptor affinities or biological activities.

Biological Research Applications

Modulation of Pain and Stress Responses

this compound is primarily known for its role in modulating pain and stress responses through its action on KOR. Research indicates that it can inhibit pain pathways and influence stress-related behaviors, making it a crucial subject in neurobiology .

Pharmacological Studies

Various analogs of Dynorphin A (1-11) have been synthesized to study their pharmacological activities. For example, [Pro(3)]Dyn A(1-11)-NH2 is an analogue that exhibits high affinity for KOR while demonstrating selective antagonistic properties . Such studies contribute to understanding opioid receptor pharmacology and the development of new analgesics.

Medical Applications

Therapeutic Potential in Pain Management

Given its interaction with KOR, this compound has been explored for therapeutic applications in treating chronic pain conditions. Its ability to modulate pain pathways positions it as a potential candidate for developing new analgesic drugs .

Addiction Treatment Research

Dynorphin peptides have been implicated in addiction mechanisms, particularly in the context of substance abuse disorders. Research suggests that manipulating dynorphin signaling may provide novel strategies for addiction treatment by targeting KOR pathways .

Industrial Applications

Peptide-Based Drug Development

The unique properties of this compound make it valuable in the pharmaceutical industry for developing peptide-based drugs. Its structural characteristics allow it to serve as a standard reference in analytical techniques, enhancing the quality control processes in drug formulation.

Case Studies

Wirkmechanismus

Dynorphin A (1-11) amide exerts its effects primarily through the kappa-opioid receptor. Upon binding to this receptor, it activates G-protein coupled signaling pathways, leading to the inhibition of adenylate cyclase and reduction of cAMP levels . This results in decreased neuronal excitability and modulation of pain and stress responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dynorphin A (1-8): A shorter fragment with similar kappa-opioid receptor affinity.

Arodyn: A synthetic analog with potent kappa-opioid receptor antagonism.

Uniqueness

Dynorphin A (1-11) amide is unique due to its specific sequence and high affinity for the kappa-opioid receptor, making it a valuable tool in studying opioid receptor pharmacology and developing therapeutic agents .

Biologische Aktivität

Dynorphin A (1-11) amide is a significant endogenous opioid peptide primarily recognized for its high affinity and selectivity towards kappa-opioid receptors (KOR). This article delves into its biological activities, structure-activity relationships, and relevant case studies, highlighting the compound's pharmacological potential.

Overview of this compound

This compound is a truncated form of dynorphin A, which consists of the first eleven amino acids of the full-length peptide. It serves as a ligand for KOR, playing critical roles in pain modulation, stress response, and various neurophysiological processes. The peptide's structure includes a unique N-terminal "message" sequence and a C-terminal "address" sequence that contribute to its receptor specificity and activity.

Structure-Activity Relationships

The biological activity of this compound is influenced significantly by its structural characteristics. Modifications to the peptide have been extensively studied to enhance its pharmacological properties.

Key Findings from Research

- Kappa Opioid Receptor Affinity :

- C-terminal Modifications :

- Proline Scanning :

- Pharmacological Profiles :

Table 1: Binding Affinity and Efficacy of Dynorphin A Analogues

| Compound | Kappa Opioid Receptor (nM) | Mu Opioid Receptor (nM) | Delta Opioid Receptor (nM) | Efficacy at KOR (%) |

|---|---|---|---|---|

| This compound | 15 | >1000 | >1000 | 100 |

| [Pro(3)]Dyn A(1-11)-NH(2) | 2.7 | 2110 | 3260 | Antagonist |

| Cyclized Dyn A-(1-11) analog | 0.84 | Not specified | Not specified | Full Agonist |

This table summarizes the binding affinities and efficacy of various dynorphin analogues, illustrating the impact of structural modifications on receptor interactions.

Immune System Interactions

Recent studies have revealed that dynorphins, including Dynorphin A (1-11), also play roles beyond pain modulation by influencing immune responses. They have been shown to interact with leukocyte receptors such as Mac-1, facilitating leukocyte migration and phagocytosis . This suggests potential therapeutic applications in inflammatory conditions.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJAOUBQLSWUNX-QFIUEGLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H104N22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.